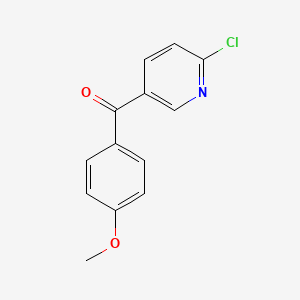

(6-Chloropyridin-3-yl)(4-methoxyphenyl)methanone

概要

説明

(6-Chloropyridin-3-yl)(4-methoxyphenyl)methanone is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a methoxyphenyl group at the 3-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloropyridin-3-yl)(4-methoxyphenyl)methanone typically involves the reaction of 6-chloropyridine-3-carboxylic acid with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.

化学反応の分析

Types of Reactions

(6-Chloropyridin-3-yl)(4-methoxyphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: (6-Chloropyridin-3-yl)(4-carboxyphenyl)methanone.

Reduction: (6-Chloropyridin-3-yl)(4-methoxyphenyl)methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Potential use in the development of new materials with specific properties.

作用機序

The exact mechanism of action of (6-Chloropyridin-3-yl)(4-methoxyphenyl)methanone is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, disrupting their normal function. The presence of the chlorine atom and the methoxy group may enhance its binding affinity to these targets.

類似化合物との比較

Similar Compounds

(6-Chloropyridin-3-yl)-cyclopropyl-methanone: Similar structure but with a cyclopropyl group instead of a methoxyphenyl group.

(6-Chloropyridin-3-yl)-trimethylsilane: Contains a trimethylsilyl group instead of a methoxyphenyl group.

Uniqueness

(6-Chloropyridin-3-yl)(4-methoxyphenyl)methanone is unique due to the presence of both a chlorine atom on the pyridine ring and a methoxyphenyl group. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for further research and development.

生物活性

(6-Chloropyridin-3-yl)(4-methoxyphenyl)methanone is a compound of significant interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of the Compound

- Chemical Structure : The compound features a chlorinated pyridine ring and a methoxy-substituted phenyl group, which may influence its biological activity.

- Molecular Formula : C₁₄H₁₃ClN₄O

- CAS Number : Not specified in the available literature.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell signaling pathways. This inhibition may lead to altered immune responses and potential therapeutic effects in autoimmune diseases.

- Cellular Effects : The compound appears to modulate cellular pathways, influencing gene expression and metabolic processes. Studies indicate that it can alter the expression of genes involved in metabolic pathways, affecting cellular metabolism and energy production.

- Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties, making it a candidate for further research in infectious disease treatment.

Case Studies

- Antitumor Activity : In studies involving cancer cell lines, this compound demonstrated significant antiproliferative effects. For instance, a study reported that treatment with this compound resulted in increased apoptosis in cancer cells, indicating its potential as an anticancer agent .

- Inhibition of Myeloperoxidase (MPO) : Research has highlighted that similar compounds can act as potent inhibitors of MPO, which is implicated in inflammatory diseases. This suggests that this compound may also possess anti-inflammatory properties through MPO inhibition .

Data Table: Summary of Biological Activities

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : The transport and distribution within biological systems are mediated by specific transporters. This influences the compound's localization and efficacy.

- Toxicity Studies : Dosage-dependent effects have been noted in animal models. Low doses appear safe, while higher concentrations may lead to toxicity, necessitating careful dosage management in therapeutic applications.

特性

IUPAC Name |

(6-chloropyridin-3-yl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c1-17-11-5-2-9(3-6-11)13(16)10-4-7-12(14)15-8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYQMYYGQDVIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465145 | |

| Record name | Methanone, (6-chloro-3-pyridinyl)(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122601-82-5 | |

| Record name | Methanone, (6-chloro-3-pyridinyl)(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。